Bcl-2 Inhibitor
CAS No.: 383860-03-5
Cat. No.: VC0006558
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 383860-03-5 |
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Molecular Formula | C16H16N2O4 |
Molecular Weight | 300.31 g/mol |
IUPAC Name | 4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene |
Standard InChI | InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 |
Standard InChI Key | YPSXFMHXRZAGTG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O |
Canonical SMILES | COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O |
Molecular Basis of Bcl-2 Inhibition
Structural and Functional Insights into Bcl-2 Proteins
The Bcl-2 protein family comprises both pro-survival (e.g., Bcl-2, Bcl-xL, MCL-1) and pro-apoptotic members (e.g., Bax, Bak, BIM). Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic effectors through a conserved hydrophobic groove spanning approximately 20 Å, preventing Bax/Bak oligomerization and MOMP . Structural studies reveal that Bcl-2 inhibitors mimic the α-helical BH3 domain of pro-apoptotic proteins, competitively binding to this groove . For example, venetoclax achieves subnanomolar affinity for Bcl-2 by optimizing interactions with the P2 and P4 pockets within the binding cleft, minimizing off-target effects on Bcl-xL .
Mechanistic Classification of Bcl-2 Inhibitors
Bcl-2 inhibitors are categorized based on their selectivity:
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Selective Bcl-2 inhibitors: Venetoclax and sonrotoclax exhibit >1,000-fold selectivity for Bcl-2 over Bcl-xL, reducing thrombocytopenia risks .
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Pan-Bcl-2 inhibitors: Obatoclax broadly targets Bcl-2, Bcl-xL, and MCL-1 but shows limited clinical efficacy due to dose-limiting neurotoxicity .
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Dual Bcl-2/Bcl-xL inhibitors: AZD0466, a dendrimer-conjugated compound, demonstrates synergistic activity in T-cell acute lymphoblastic leukemia (T-ALL) by addressing codependency on both proteins .
Historical Development and Key Compounds
First-Generation Inhibitors: Navitoclax and Its Limitations
Navitoclax, the progenitor of BH3 mimetics, inhibited Bcl-2, Bcl-xL, and Bcl-w but caused dose-dependent thrombocytopenia through Bcl-xL blockade in platelets . This toxicity spurred the development of venetoclax, engineered via structural modifications to enhance Bcl-2 specificity .
Venetoclax: A Paradigm Shift in CLL Therapy
Venetoclax monotherapy achieves complete remission rates of 20–30% in relapsed/refractory CLL, with median progression-free survival exceeding 30 months . Its efficacy correlates with Bcl-2 dependency, quantified via BH3 profiling, which measures mitochondrial priming after BH3 peptide exposure .
Next-Generation Agents: Sonrotoclax and AZD0466
Sonrotoclax, a high-affinity Bcl-2 inhibitor, overcomes venetoclax resistance mutations (e.g., Gly101Val) in preclinical models, inducing apoptosis at nanomolar concentrations . AZD0466, a dual Bcl-2/Bcl-xL inhibitor, shows superior activity in T-ALL compared to venetoclax, reducing leukemic burden by 80% in murine models .
Clinical Applications Across Malignancies
Acute Lymphoblastic Leukemia (ALL)
BCL2 expression dominates in B-ALL, whereas T-ALL exhibits BCL2/BCL-xL codependency. AZD0466 prolongs survival in T-ALL xenografts by 40% compared to venetoclax .
Solid Tumors: Challenges and Limited Efficacy
Single-agent Bcl-2 inhibitors show minimal activity in solid tumors due to MCL-1 overexpression and stromal survival signals . For example, navitoclax failed in small-cell lung cancer (SCLC) trials, with >90% patients progressing within 6 months .
Resistance Mechanisms and Combinatorial Strategies
Genetic and Adaptive Resistance
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BCL2 mutations: Gly101Val and Asp103Tyr mutations reduce venetoclax binding affinity by 10–100-fold .
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MCL-1 upregulation: Compensatory MCL-1 expression confers resistance in 60% of AML cases, reversible via CDK9 inhibition .
Rational Combinations
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Venetoclax+azacitidine: This regimen improves OS in AML (median OS: 14.7 vs. 9.6 months for chemotherapy) .
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AZD0466+dexamethasone: Synergy in T-ALL models reduces leukemic burden by 95% .
Compound | Common Adverse Events | Mitigation Strategies |
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Venetoclax | Tumor lysis syndrome | Gradual dose escalation (ramp-up) |
Navitoclax | Thrombocytopenia | Platelet transfusions, dose reduction |
Disarib | None significant | Oral administration well-tolerated |
Disarib, an orally bioavailable inhibitor, shows no hematologic or histopathologic toxicity in murine models at therapeutic doses .
Future Directions and Novel Approaches
Overcoming Resistance via Structural Optimization
Sonrotoclax’s enhanced binding to mutant Bcl-2 (Kd: 0.2 nM vs. 0.5 nM for venetoclax) positions it as a candidate for venetoclax-resistant CLL .
Dual-Targeting and Prodrug Development
AZD0466’s dendrimer conjugation improves pharmacokinetics, achieving 72-hour target engagement in vivo .
Biomarker-Driven Patient Selection
BH3 profiling and BCL2/MCL-1 expression ratios predict response likelihood, with BIM levels correlating with venetoclax sensitivity (r = 0.78, p < 0.001) .
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